N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE
Description
N~7~-[2-(1-Cyclohexenyl)ethyl]-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a quinazoline derivative characterized by a bicyclic core structure with two ketone groups at positions 2 and 3. Key substituents include:
- A 2-(1-cyclohexenyl)ethyl group at position N~7~, introducing alicyclic hydrophobicity.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-32-20-10-7-18(8-11-20)16-28-24(30)21-12-9-19(15-22(21)27-25(28)31)23(29)26-14-13-17-5-3-2-4-6-17/h5,7-12,15H,2-4,6,13-14,16H2,1H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDQBRKEACDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CCCCC4)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE involves multiple steps. One common method involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with a quinazoline derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as chloroform or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, methanol, ethylene glycol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The incorporation of the cyclohexenyl group in this compound may enhance its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy.
Neurological Applications:
The compound's structure suggests potential applications in treating neurological disorders. Quinazoline derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. The presence of the methoxybenzyl group may enhance its interaction with neurotransmitter receptors or transporters, potentially offering therapeutic benefits in conditions such as depression or anxiety.
Materials Science
Optoelectronic Materials:
The synthesis of thin films and single crystals from derivatives of this compound is of particular interest in the field of optoelectronics. The unique electronic properties conferred by the quinazoline framework can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable films can lead to improved efficiency and stability in electronic applications.
Polymer Science:
In polymer chemistry, the incorporation of N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE into polymer matrices can enhance mechanical properties and thermal stability. Its reactive functional groups can serve as cross-linking agents or modifiers in polymer formulations.
Agricultural Chemistry
Pesticidal Properties:
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Similar quinazoline derivatives have demonstrated efficacy against various pests and plant pathogens. Research into its bioactivity could lead to the development of novel agrochemicals that are more effective and environmentally friendly compared to traditional options.
Summary of Research Findings
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and neuroprotective effects | Induces apoptosis; modulates neurotransmitter systems |
| Materials Science | Enhanced electronic properties for OLEDs and photovoltaics | Stable thin films; improved efficiency |
| Agricultural Chemistry | Efficacy as pesticide/herbicide | Effective against pests; potential for eco-friendly solutions |
Case Studies
-
Anticancer Efficacy Study:
A study published in the Journal of Medicinal Chemistry examined a series of quinazoline derivatives, including compounds similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potential for further development as anticancer agents. -
Optoelectronic Applications:
Research conducted by a team at a leading materials science institute focused on synthesizing thin films from quinazoline derivatives. Their findings demonstrated that films produced from these compounds exhibited superior charge transport properties compared to traditional materials used in OLEDs. -
Pesticidal Activity Assessment:
A field study evaluated the effectiveness of a quinazoline-based pesticide against common agricultural pests. The results showed a marked reduction in pest populations compared to untreated controls, highlighting the potential for this class of compounds in sustainable agriculture.
Mechanism of Action
The mechanism of action of N7-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The quinazoline core is shared with analogs such as benzo[g]quinazolin-4(3H)-one derivatives (e.g., compounds 5–8 in ). Key structural differences include:
- Position 2 : The target compound lacks substituents here, whereas analogs feature hydrazine or thioether groups, which may alter hydrogen-bonding capacity .
Computational Similarity Metrics
Using Tanimoto coefficients (≥0.5) and Murcko scaffolds, the target compound clusters with other quinazolines (e.g., benzo[g]quinazolinones) but diverges in side-chain topology. For example:
- A Tanimoto coefficient of 0.6–0.7 is expected with compounds sharing the quinazoline core but differing in substituents, as seen in ’s structural motif classes .
- Molecular networking () using MS/MS cosine scores (range: 0–1) would group the target compound with analogs exhibiting similar fragmentation patterns, though the cyclohexenyl and methoxybenzyl groups may reduce cosine scores compared to simpler derivatives .
Bioactivity Profile Correlation
Hierarchical clustering () links structural similarity to bioactivity:
- The target compound’s 4-methoxybenzyl group may confer selectivity toward kinases or apoptosis-related targets, akin to benzyl-substituted inhibitors in .
- Docking variability (): Minor structural changes (e.g., cyclohexenyl vs. cyclohexyl) can drastically alter binding affinities due to interactions with divergent enzyme residues. For instance, replacing the cyclohexenyl group with a linear alkyl chain (as in ’s butyl derivatives) may reduce hydrophobic contact areas .
Research Findings and Methodological Insights
Key Comparative Studies
- Enzyme Inhibition: Substructure searches () highlight that the quinazoline scaffold is prevalent in kinase inhibitors. The target compound’s methoxybenzyl group aligns with known PERK inhibitors requiring aromatic interactions .
Limitations in Comparison
- Scaffold Flexibility : The Murcko scaffold approach () may overlook critical substituent effects, such as the conformational flexibility of the cyclohexenyl group .
- Bioactivity-Structure Mismatches: notes exceptions where structurally similar compounds exhibit divergent bioactivities due to off-target interactions .
Biological Activity
N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline backbone with specific substituents that may influence its biological activity. The structural elements include:
- Cyclohexene moiety : Potentially increases lipophilicity and alters pharmacokinetics.
- Methoxybenzyl group : May enhance binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is critical in tumor angiogenesis. A study demonstrated that certain quinoline derivatives resulted in increased apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as Bax and Caspase-7 while downregulating VEGFR-2 expression .
Antimalarial Activity
A related series of quinoline-4-carboxamides demonstrated promising antimalarial activity against Plasmodium falciparum. These compounds were identified through phenotypic screening and exhibited low nanomolar potency in vitro. The mechanism of action involved the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite .
P2X7 Receptor Antagonism
Another area of interest is the antagonistic activity against the P2X7 receptor (P2X7R), which plays a role in various pathological conditions including cancer. Compounds derived from similar structures have shown moderate potency as P2X7R antagonists, suggesting potential therapeutic applications in inflammatory diseases and cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Key observations include:
- Substituent Effects : The presence of bulky groups such as cyclohexene can enhance hydrophobic interactions with target proteins.
- Aromaticity : Aromatic rings often improve solubility and bioavailability.
Case Study 1: Anticancer Efficacy
In a recent study involving a series of quinoline derivatives, compound 10i was highlighted for its ability to induce apoptosis in cancer cells. This compound showed a significant increase in early and late apoptotic cells compared to controls .
Case Study 2: Antimalarial Screening
A phenotypic screen identified several quinoline derivatives with potent antimalarial activity. One compound from this series displayed an EC50 value of 120 nM against P. falciparum, demonstrating potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
